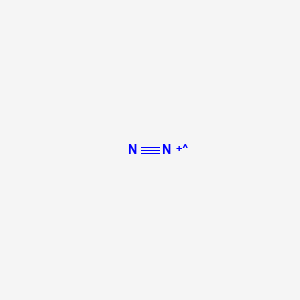

Dinitrogen(.1+)

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Dinitrogen(.1+) is a diatomic nitrogen and an inorganic radical cation.

Wissenschaftliche Forschungsanwendungen

1. Activation and Functionalization of Dinitrogen

Dinitrogen activation, crucial in anthropogenic life, involves using multimetallic compounds to reduce and activate N2 into more useful forms like ammonia. This process has been extensively studied using various polynuclear metal aggregates, with a focus on the differences in coordination modes related to N2 activation and potential functionalization (Singh et al., 2020).

2. Mechanistic Aspects of Dinitrogen Cleavage and Hydrogenation

Research on the cleavage and hydrogenation of dinitrogen by transition-metal centers has been vital in both industrial and natural contexts. This includes the study of molecular complexes, solid-state Haber-Bosch catalytic systems, silica-supported tantalum hydrides, and nitrogenase. The key role of metal hydride bonds and dihydrogen in these reactions has been a major focus (Jia & Quadrelli, 2014).

3. Biological Dinitrogen Fixation

The biological fixation of dinitrogen, especially in mangrove ecosystems, has been explored using techniques like acetylene reduction. This includes studying nitrogenase activity in plant-associated sediments and the role of carbon sources in enhancing activity (Zuberer & Silver, 1978).

4. Effects of Fertilization on Diazotrophs in Soil

Long-term fertilization impacts on diazotrophs, key fixers of atmospheric N2, in soil have been studied using the nifH gene as a molecular marker. This research has implications for understanding the role of various fertilization methods on the nitrogen cycle in different soil types (Lin et al., 2018).

5. Symbiotic Nitrogen Fixation

The study of legume-Rhizobium symbiotic associations, which fix a significant amount of nitrogen annually, is crucial in fields like agriculture and forestry. This research aids in understanding and improving biological nitrogen fixation processes (Wang et al., 1992).

6. Catalytic Reduction of Dinitrogen to Ammonia

Research on the reduction of dinitrogen to ammonia at a single molybdenum center has shown promising results for ammonia production at room temperature and atmospheric pressure. This involves studying the reaction mechanism and potential intermediates (Yandulov & Schrock, 2003).

7. Ambient Electrocatalytic Nitrogen Reduction

The ambient electrocatalytic nitrogen reduction process, a potential alternative to the Haber-Bosch process, has been studied for its efficiency in activating dinitrogen for ammonia production. This research focuses on overcoming challenges related to activity and selectivity (Tang & Qiao, 2019).

8. Microbial Nitrogen-Cycling Network

The complex networks of microorganisms involved in nitrogen-transforming reactions have been reviewed, highlighting the biochemical pathways, involved organisms, environmental importance, and industrial applications of these processes (Kuypers et al., 2018).

Eigenschaften

Produktname |

Dinitrogen(.1+) |

|---|---|

Molekularformel |

N2+ |

Molekulargewicht |

28.014 g/mol |

InChI |

InChI=1S/N2/c1-2/q+1 |

InChI-Schlüssel |

OCLMUTJUZGFVFC-UHFFFAOYSA-N |

Kanonische SMILES |

N#[N+] |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

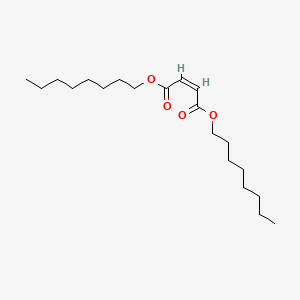

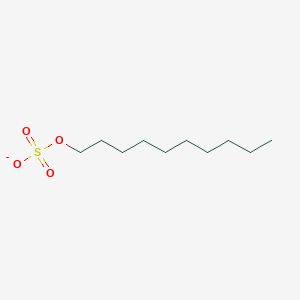

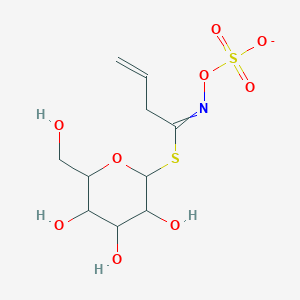

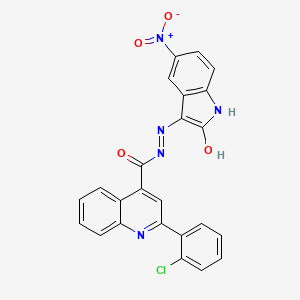

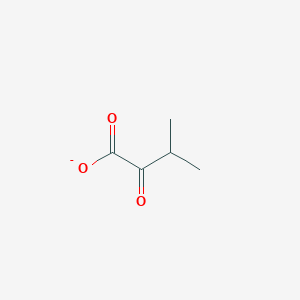

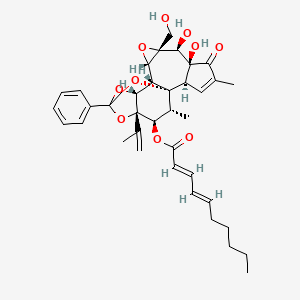

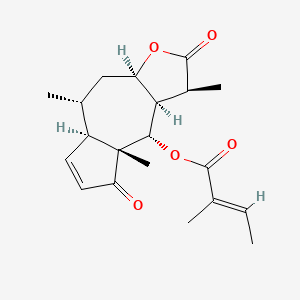

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-ethyl-2-[3-(3-ethyl-1,3-benzothiazol-2(3H)-ylidene)prop-1-en-1-yl]-1,3-benzothiazol-3-ium](/img/structure/B1236279.png)

![[3,5-dihydroxy-6-oxo-8-[(2R,3R)-3,5,7-trihydroxy-3,4-dihydro-2H-chromen-2-yl]-1-(3,5,7-trihydroxy-3,4-dihydro-2H-chromen-2-yl)benzo[7]annulen-4-yl] 3,4,5-trihydroxybenzoate](/img/structure/B1236280.png)

![N(4)-{2-acetamido-2-deoxy-beta-D-glucopyranosyl-(1->2)-alpha-D-mannopyranosyl-(1->3)-[2-acetamido-2-deoxy-beta-D-glucopyranosyl-(1->2)-alpha-D-mannopyranosyl-(1->6)]-[beta-D-xylofuranosyl-(1->2)]-beta-D-mannopyranosyl-(1->4)-2-acetamido-2-deoxy-beta-D-glucopyranosyl-(1->4)-2-acetamido-2-deoxy-beta-D-glucopyranosyl}-L-asparagine](/img/structure/B1236299.png)